molecular formula C8H17NO B13171626 1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol

1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol

Cat. No.: B13171626
M. Wt: 143.23 g/mol
InChI Key: RRRFWKODXHODFY-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol is an organic compound with a unique structure that includes a cyclobutane ring substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclobutanone with 1-aminopropan-2-ol under acidic or basic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Aminopropan-2-yl)-2,3-dimethylcyclohexan-1-ol
  • tert-Butyl (1-aminopropan-2-yl)carbamate
  • N-(1-aminopropan-2-yl)-N-methylcyclopropanamine

Uniqueness

1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol is unique due to its specific cyclobutane ring structure and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-3-methylcyclobutan-1-ol

InChI

InChI=1S/C8H17NO/c1-6-3-8(10,4-6)7(2)5-9/h6-7,10H,3-5,9H2,1-2H3

InChI Key

RRRFWKODXHODFY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C(C)CN)O

Origin of Product

United States

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